molecular formula C10H21ClN2O B1454784 trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride CAS No. 171067-73-5

trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride

货号: B1454784
CAS 编号: 171067-73-5
分子量: 220.74 g/mol
InChI 键: OVIYSSBJWKWWMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Synthesis trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride (hereafter referred to as the target compound) is a cyclohexane derivative featuring a trans-configuration at the 4-position, with an aminomethyl group and an ethylamide-carboxylic acid substituent. Its synthesis involves reacting trans-4-(aminomethyl)cyclohexanecarboxylic acid with ethylamine under conditions that form the amide bond, followed by hydrochloride salt formation .

Applications
The compound is utilized in dermatological formulations for its melanin-inhibiting properties, as demonstrated in topical preparations to prevent UV-induced pigmentation . It also serves as a key intermediate in synthesizing heat shock protein 90 (Hsp90) inhibitors, highlighting its role in oncology drug development .

属性

IUPAC Name

4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIYSSBJWKWWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in biochemical reactions by interacting with plasminogen, an important enzyme in the fibrinolytic system. This compound acts as a lysine analogue, binding to the lysine-binding sites on plasminogen, thereby inhibiting its conversion to plasmin. This inhibition prevents the breakdown of fibrin clots, which is essential in controlling excessive bleeding. Additionally, this compound interacts with other proteins and biomolecules involved in the coagulation cascade, further enhancing its antifibrinolytic effects.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In endothelial cells and leukocytes, it has been shown to enhance mitochondrial biogenesis and increase mitochondrial respiration. This compound also reduces the release of mitochondrial DNA, thereby mitigating cellular damage. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with plasminogen. By acting as a lysine analogue, it competes with lysine residues on fibrin for binding to plasminogen, thereby inhibiting the formation of plasmin. This inhibition prevents the degradation of fibrin clots, which is crucial for maintaining hemostasis. Additionally, this compound may also interact with other enzymes and proteins involved in the coagulation cascade, further modulating its antifibrinolytic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and renal impairment have been reported. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

生物活性

Introduction

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine. It is primarily recognized for its antifibrinolytic properties, which inhibit the breakdown of fibrin in blood clots. This compound has garnered attention in various medical fields, including surgery, obstetrics, and dermatology, due to its ability to reduce bleeding and its potential applications in treating hyperpigmentation disorders.

TXA functions as a competitive inhibitor of plasminogen activation and acts as a noncompetitive inhibitor of plasmin at higher concentrations. By binding to plasminogen, TXA prevents its conversion to plasmin, thereby stabilizing fibrin clots and reducing fibrinolysis. This mechanism is crucial in clinical scenarios where excessive bleeding poses a risk to patient safety.

MechanismDescription
Competitive InhibitionPrevents plasminogen from converting to plasmin
Noncompetitive InhibitionAt higher concentrations, inhibits plasmin activity

Antifibrinolytic Effects

TXA has been extensively studied for its efficacy in reducing blood loss during surgical procedures. A systematic review indicated that TXA significantly decreases blood transfusion requirements and overall blood loss in various surgical settings, including orthopedic and cardiac surgeries .

Neurological Impact

Research has demonstrated that TXA possesses neuroprotective properties by inhibiting NMDA receptors. This action may contribute to its efficacy in managing conditions like traumatic brain injury and intracerebral hemorrhage . A clinical trial showed that patients receiving TXA had a lower incidence of major hemorrhage compared to those on placebo .

Dermatological Applications

In dermatology, TXA has been explored for treating melasma and other hyperpigmentation disorders. A study found that topical application of trans-AMCHA (a form of TXA) significantly reduced UV-induced pigmentation by decreasing melanocyte activity through the suppression of epidermal plasmin activity .

Table 2: Clinical Studies on TXA

Study FocusFindings
Surgical BleedingReduced transfusion rates and blood loss in orthopedic surgeries
Neurological ProtectionLower incidence of major hemorrhage in brain injury patients
Dermatological EffectsDecreased pigmentation in melasma patients with topical TXA

Case Study 1: Surgical Application

In a randomized controlled trial involving cardiac surgery patients, those treated with TXA showed a 30% reduction in blood loss compared to the control group. This study highlighted the importance of TXA in minimizing the need for blood transfusions during high-risk surgical procedures.

Case Study 2: Treatment of Melasma

A double-blind study involving women with facial melasma demonstrated that those applying a formulation containing TXA showed significant improvement in skin pigmentation compared to the placebo group. The relative melanin value (RMV) decreased substantially over 12 weeks, indicating the potential of TXA as an effective treatment for hyperpigmentation disorders.

科学研究应用

Medical Applications

1. Hemostatic Agent:
Tranexamic acid is primarily recognized for its role as an antifibrinolytic agent. It inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis (the breakdown of blood clots). This property makes it particularly useful in managing conditions associated with excessive bleeding.

  • Surgical Use: Tranexamic acid is often administered during surgeries to minimize blood loss. A systematic review indicated that its use significantly reduces blood transfusion requirements in various surgical settings, including orthopedic and cardiac surgeries .
  • Menorrhagia Treatment: Clinical trials have demonstrated that tranexamic acid effectively reduces menstrual blood loss in women suffering from menorrhagia. In a study comparing tranexamic acid with other treatments, it was found to decrease blood loss by up to 54% .

2. Trauma Management:
The CRASH-2 trial highlighted the efficacy of tranexamic acid in trauma patients experiencing significant hemorrhage. Early administration (within one hour of injury) was associated with a notable reduction in mortality due to bleeding, showcasing its potential as a critical intervention in emergency medicine .

3. Dermatological Applications:
Recent studies have explored the use of tranexamic acid in dermatology for its ability to accelerate skin barrier recovery and reduce epidermal hyperplasia following injuries. It has been shown to inhibit proteolytic activity that can exacerbate skin damage, thus promoting healing .

Polymer Chemistry Applications

1. Raw Material for Polyamides:
Tranexamic acid serves as a precursor in the synthesis of polyamides and other polymers. The compound's functional groups allow for various chemical modifications, making it suitable for creating polymeric materials with specific properties .

  • Polymer Modifiers: It can be used as an additive to enhance the mechanical properties and thermal stability of polymers, thus expanding its application in materials science .

Biochemical Applications

1. Protease Inhibition:
As a serine protease inhibitor, tranexamic acid finds applications beyond hemostasis. Its ability to modulate proteolytic activity has implications in research areas such as cancer biology and wound healing .

  • Research Studies: Investigations into its biochemical mechanisms have revealed that tranexamic acid can influence cellular responses to injury by regulating protease-mediated pathways .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
MedicalHemostatic agent in surgeriesReduces blood loss and transfusion needs
Treatment for menorrhagiaDecreases menstrual blood loss significantly
Trauma managementEarly administration reduces mortality from bleeding
DermatologySkin barrier recoveryAccelerates healing and reduces hyperplasia
Polymer ChemistryRaw material for polyamidesEnhances mechanical properties of polymers
Biochemical ResearchProtease inhibitionModulates cellular responses to injury

化学反应分析

Amide Formation

The ethylamide group is introduced via nucleophilic substitution or coupling reactions. For example:

  • Reaction with Ethyl Chloroformate :
    Tranexamic acid reacts with ethyl chloroformate in the presence of a base (e.g., KOH) to form the ethylamide derivative. This is followed by HCl treatment to yield the hydrochloride salt .
    Reaction Equation :

    tranexamic acid+ClCOOEtBaseethylamide intermediateHClhydrochloride salt\text{tranexamic acid}+\text{ClCOOEt}\xrightarrow{\text{Base}}\text{ethylamide intermediate}\xrightarrow{\text{HCl}}\text{hydrochloride salt}

Cyclohexane Ring Hydrogenation

The cyclohexane backbone is synthesized via catalytic hydrogenation of aromatic precursors (e.g., benzene derivatives) using catalysts like Raney Nickel under hydrogen pressure .
Example :

Aromatic precursorH2,Raney Nicyclohexane derivative\text{Aromatic precursor}\xrightarrow{\text{H}_2,\text{Raney Ni}}\text{cyclohexane derivative}

Hydrolysis

The ethylamide bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    The hydrochloride salt undergoes cleavage in aqueous HCl, regenerating tranexamic acid .

  • Basic Hydrolysis :
    In NaOH, the amide hydrolyzes to the carboxylic acid and ethylamine .

Thermal Stability

Decomposition occurs above 300°C, as indicated by melting point data (>300°C) .

Amine Group Reactions

  • Schiff Base Formation :
    The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, useful in prodrug synthesis .
    Example :

    ethylamide+PhCHObenzylideneimine derivative\text{ethylamide}+\text{PhCHO}\rightarrow \text{benzylideneimine derivative}
  • Salt Formation :
    Reacts with acids (e.g., HCl) to stabilize as hydrochloride salts .

Carboxylic Acid Derivatives

While the carboxylic acid is blocked as an ethylamide, intermediates in synthesis (e.g., esters) undergo hydrolysis or transesterification .

Hydrogenation Conditions

  • Catalyst : Raney Nickel or Pt/Pd

  • Pressure : 6–8 kg/cm² H₂

  • Temperature : Room temperature to 60°C .

Hydrolysis Kinetics

  • Half-life (t₁/₂) :

    • Acidic (pH 2): ~54 minutes

    • Neutral (pH 5): ~270 hours .

Analytical Characterization

  • NMR : Distinct peaks for cyclohexane protons (δ 1.2–2.5 ppm), amine (δ 3.1 ppm), and ethylamide (δ 1.3 ppm, triplet) .

  • HPLC : Retention time correlates with trans-configuration purity (>97%) .

相似化合物的比较

Structural Analogues and Physicochemical Properties

The target compound belongs to a family of cyclohexane-based amines and amides. Key structural analogues include:

Compound Name Molecular Features Purity (%) Key Applications References
trans-4-Amino-cyclohexanecarboxylic acid ethylamide Ethylamide substituent, no aminomethyl group 95 Intermediate in organic synthesis
trans-4-Aminocyclohexanecarboxylic acid HCl Carboxylic acid, no ethylamide group 97 Research reagent
cis-4-Aminomethylcyclohexanecarboxylic acid HCl cis-Configuration N/A Limited biological activity reported
Ethyl 4-aminocyclohexanecarboxylate HCl Ethyl ester instead of ethylamide N/A Solubility studies

Key Observations :

  • The ethylamide group in the target compound enhances bioavailability compared to ester derivatives (e.g., ethyl 4-aminocyclohexanecarboxylate HCl) due to improved metabolic stability .
  • The trans-configuration is critical for biological activity. For example, the cis-isomer of 4-aminomethylcyclohexanecarboxylic acid HCl shows reduced efficacy in melanin inhibition .

Salt Forms and Stability

  • Hydrochloride vs.
  • Comparison with Morpholinylmethyl-phenyl Isoxazole Salts : While the hydrochloride form ensures stability, morpholinylmethyl-phenyl isoxazole derivatives (e.g., mesylate salts) show higher crystallinity but lower aqueous solubility .

Research Findings and Industrial Relevance

  • Dermatology: In Shiseido’s Formulation Example 16, the target compound is used at 10% concentration in moisturizing packs, leveraging its non-irritating profile and efficacy in reducing hyperpigmentation .

准备方法

Starting Materials and Initial Conversion

  • Starting materials : p-xylene or p-aminomethylbenzoic acid derivatives.
  • The methyl groups on p-xylene are oxidized to carboxylic acid groups (terephthalic acid) or aldehydes.
  • Aromatic ring reduction converts the benzene ring into a cyclohexane ring, producing a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid derivatives.

Hydroxy Group Conversion to Amino Group

  • A critical step involves converting hydroxy groups on intermediates such as 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate into primary amines.
  • This is achieved by first converting the hydroxy group into a replaceable leaving group (e.g., halogen, tosylate, or azide).
  • The leaving group is then substituted with a nitrogen-containing group, such as azide, which is subsequently reduced to the primary amine.

Hydrolysis and Intermediate Decomposition

  • The intermediate compounds containing aminoalcohol derivatives are hydrolyzed under acidic or basic conditions to yield the free 4-(aminomethyl)cyclohexanecarboxylic acid.
  • Hydrolysis can be performed in one pot without separating the mixture of carboxylic acid and amino alcohol derivatives.

Isomerization to the trans Form

  • The initial reduction of aromatic precursors typically yields a cis/trans mixture.
  • The trans isomer is the desired form for pharmaceutical and polymer applications.
  • Isomerization is achieved by heating the cis/trans mixture in aqueous acidic or basic solutions.
  • Alternatively, direct simultaneous reduction and trans-isomerization can be performed using a ruthenium catalyst under hydrogen pressure, significantly improving yield and process efficiency.

Industrial-Scale One-Step Synthesis Using Ruthenium Catalysis

A patented process describes a one-step simultaneous reduction and trans-isomerization of p-aminomethylbenzoic acid or its derivatives to trans-4-aminomethylcyclohexanecarboxylic acid:

Parameter Condition/Details
Catalyst Ruthenium metal or ruthenium oxide
Solvent Aqueous or alkanol solution with strong acid (HCl, H2SO4, H3PO4, formic acid, acetic acid)
Substrate concentration 5–50% by weight
Hydrogen pressure 20–200 kg/cm² (preferably 50–150 kg/cm²)
Temperature 70–200 °C (preferably 80–150 °C)
Reaction time 0.5–20 hours
Mode Batch or continuous
  • This method achieves high yield and high isomerization ratio in a single step, eliminating the need for separate cis reduction and trans isomerization steps.
  • The process is suitable for industrial production due to its efficiency and scalability.

Conversion to Ethylamide and Hydrochloride Salt

  • After obtaining trans-4-aminomethylcyclohexanecarboxylic acid, the carboxylic acid group is converted to the ethylamide via standard amidation reactions, typically involving activation of the acid (e.g., using coupling agents) followed by reaction with ethylamine.
  • The resulting ethylamide is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for pharmaceutical applications.

Summary Table of Key Preparation Steps

Step Description Key Conditions/Notes
Aromatic oxidation p-xylene → terephthalic acid or aldehyde derivatives Oxidation reagents; controlled conditions
Aromatic ring reduction Benzene ring → cyclohexane ring Catalytic hydrogenation; metal catalysts
Hydroxy group activation Hydroxy → leaving group (halogen, tosylate, azide) Tosyl chloride, halogenating agents, azide sources
Amination Substitution of leaving group with amino group Reduction of azide to amine; nucleophilic substitution
Hydrolysis Intermediate hydrolysis to free acid Acidic or basic hydrolysis
Isomerization cis/trans mixture → trans isomer Heating in acid/base or simultaneous catalytic process
Amidation Carboxylic acid → ethylamide Coupling agents; ethylamine
Salt formation Ethylamide → hydrochloride salt Treatment with HCl

Research Findings and Advantages

  • The patented processes emphasize cost-effective, scalable production with high purity and yield.
  • The one-step ruthenium-catalyzed simultaneous reduction and isomerization process reduces reaction time and eliminates intermediate purification steps.
  • Use of by-products from other industrial processes (e.g., 1,4-cyclohexanedimethanol derivatives) as starting materials enhances sustainability and reduces raw material costs.
  • Hydrolysis and amination steps are optimized to avoid side reactions and maximize conversion efficiency.

常见问题

Q. Q1. What are the recommended synthetic routes for trans-4-aminomethylcyclohexanecarboxylic acid ethylamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential functional group modifications. For example, a derivative of trans-4-aminocyclohexanecarboxylic acid ethylamide can be synthesized by deprotecting an N-Fmoc-protected intermediate using piperidine in dichloromethane (DCM), followed by acidification with HCl in dioxane to yield the hydrochloride salt . Key optimization steps include:

  • Deprotection Efficiency: Use 20% piperidine in DCM for 30 minutes to ensure complete Fmoc removal.
  • Salt Formation: Adjust stoichiometry of HCl (1.0–1.2 equivalents) to avoid over-acidification while ensuring quantitative salt precipitation.
  • Purification: Employ recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity .

Q. Q2. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz) in DMSO-d₆ can confirm stereochemistry and proton environments (e.g., δ 1.19 ppm for isopropyl groups, δ 8.54 ppm for amide NH) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the [M+H]⁺ ion (e.g., m/z 431.2 for C₂₂H₃₀N₄O₅·HCl) .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., morpholine substitution) impact the biological activity of this compound in Hsp90 inhibition?

Methodological Answer: Modifications at the 4-position of the cyclohexane ring significantly alter binding affinity. For example:

  • Morpholine Substitution: Introducing a morpholin-4-ylmethyl group (e.g., compound 119b) enhances solubility and Hsp90α binding via hydrogen bonding with Asp93. This increases inhibitory activity (IC₅₀ = 12 nM vs. 45 nM for the parent compound) .
  • Validation: Use surface plasmon resonance (SPR) to measure binding kinetics and X-ray crystallography to resolve ligand-protein interactions .

Q. Q4. How can discrepancies between in vitro and in vivo efficacy data for this compound’s anti-pigmentation effects be resolved?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability issues. To address:

  • In Vitro Models: Use human melanocyte cultures treated with UVB radiation; measure tyrosinase activity and melanin content via spectrophotometry at 405 nm .
  • In Vivo Validation: Apply topical formulations (10% w/w in ethanol/1,3-butylene glycol) to UV-irradiated murine skin, quantifying melanin reduction via L* value analysis .
  • Metabolic Stability: Perform liver microsome assays (e.g., rat S9 fraction) to identify rapid clearance pathways and guide structural stabilization (e.g., cyclopropylamide substitution) .

Q. Q5. What strategies are effective in resolving polymorphic or hydrate forms of this compound during formulation?

Methodological Answer: Polymorph control is critical for consistent bioavailability. Approaches include:

  • Solvent Screening: Use high-throughput crystallization trials with solvents of varying polarity (e.g., acetonitrile for Form I, ethyl acetate for Form II) .
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies hydrate-to-anhydrate transitions (e.g., endothermic peaks at 110–120°C for water loss) .
  • Stability Testing: Store candidate polymorphs at 40°C/75% RH for 4 weeks; monitor phase changes via powder X-ray diffraction (PXRD) .

Q. Q6. How can researchers address contradictory data on this compound’s solubility in aqueous vs. organic solvents?

Methodological Answer: Solubility profiles depend on pH and counterion effects:

  • Aqueous Solubility: At physiological pH (7.4), the hydrochloride salt exhibits moderate solubility (2.5 mg/mL) due to ionization of the aminomethyl group (pKa ~8.1) .
  • Organic Solvents: Use dimethyl sulfoxide (DMSO) for stock solutions (≥50 mg/mL), but confirm stability via HPLC over 24 hours .
  • Co-Solvent Systems: For in vivo studies, employ 10% ethanol/90% saline to balance solubility and biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。